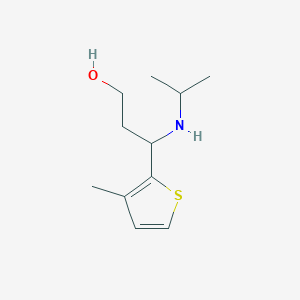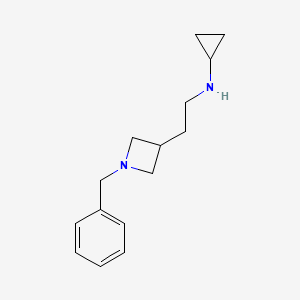
N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring, an azetidine ring, and a benzyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine has several applications in scientific research:
作用机制
The mechanism of action of N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can participate in ring-opening reactions, which may be crucial for its biological activity. The benzyl group can enhance the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
Uniqueness
N-(2-(1-benzylazetidin-3-yl)ethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring, an azetidine ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC 名称 |
N-[2-(1-benzylazetidin-3-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)10-17-11-14(12-17)8-9-16-15-6-7-15/h1-5,14-16H,6-12H2 |
InChI 键 |
WJUYWFSJZWFMLH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCCC2CN(C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


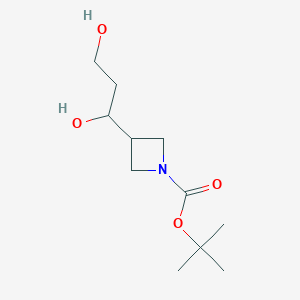


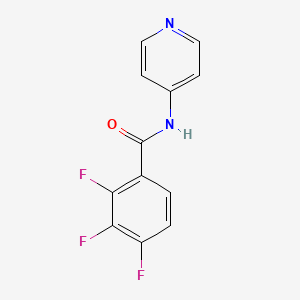

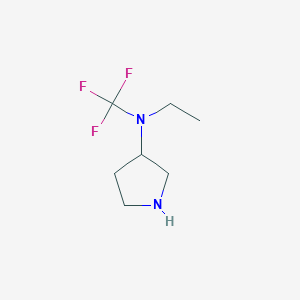

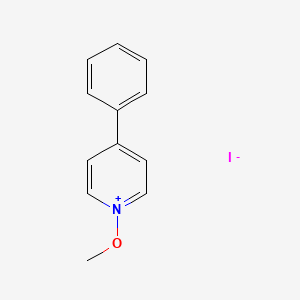
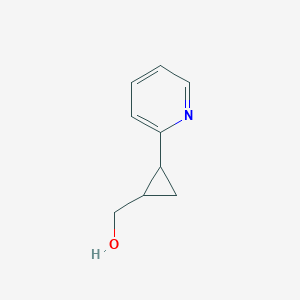
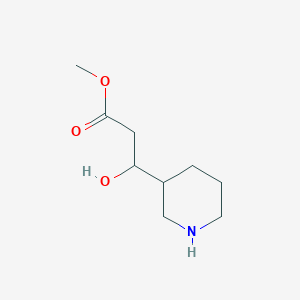
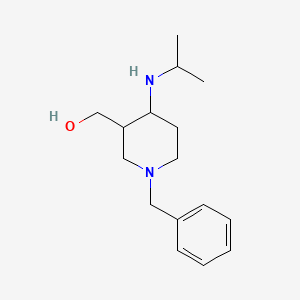
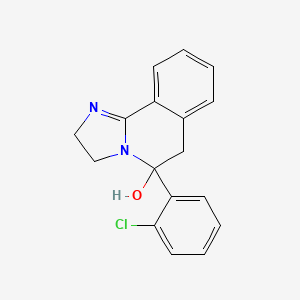
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
